molecular formula C14H10Cl3NO B5745175 2,2,2-trichloro-N-(2-phenylphenyl)acetamide

2,2,2-trichloro-N-(2-phenylphenyl)acetamide

Cat. No.: B5745175
M. Wt: 314.6 g/mol
InChI Key: UJEGBXZPEHISLI-UHFFFAOYSA-N
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Description

2,2,2-trichloro-N-(2-phenylphenyl)acetamide is an organic compound with the molecular formula C14H10Cl3NO It is characterized by the presence of three chlorine atoms attached to the acetamide group and a biphenyl moiety

Properties

IUPAC Name

2,2,2-trichloro-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c15-14(16,17)13(19)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEGBXZPEHISLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-phenylphenyl)acetamide typically involves the reaction of 2-phenylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trichloro-N-(2-phenylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.

    Oxidation Reactions: Oxidative conditions can lead to the formation of new functional groups or the cleavage of the acetamide moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can yield N-(2-phenylphenyl)acetamide, while reduction with LiAlH4 can produce 2,2-dichloro-N-(2-phenylphenyl)acetamide.

Scientific Research Applications

2,2,2-trichloro-N-(2-phenylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-N-(2-phenylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloroacetamide group can form hydrogen bonds or electrostatic interactions with active sites, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide
  • 2,2,2-trichloro-N-(4-isopropylphenyl)acetamide
  • 2,2,2-trichloro-N-(2,6-diethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2,2,2-trichloro-N-(2-phenylphenyl)acetamide is unique due to the presence of the biphenyl moiety, which can enhance its binding affinity and specificity for certain molecular targets

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